2-(aminomethyl)benzene-1,3-diol hydrobromide
Overview
Description
2-(aminomethyl)benzene-1,3-diol hydrobromide is a chemical compound with the molecular formula C7H9NO2·HBr. It is a derivative of benzene, featuring an aminomethyl group and two hydroxyl groups on the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It is structurally similar to 3,4-dihydroxybenzylamine hydrobromide , which is known to inhibit DNA polymerase activity in melanoma cells .
Mode of Action
Its structural analog, 3,4-dihydroxybenzylamine hydrobromide, is known to act as a cytotoxic agent, inhibiting dna polymerase activity in melanoma cells . This suggests that 2,6-Dihydroxybenzylamine hydrobromide might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given its structural similarity to 3,4-dihydroxybenzylamine hydrobromide, it may influence similar pathways, particularly those related to dna synthesis and cell proliferation .
Result of Action
Its structural analog, 3,4-dihydroxybenzylamine hydrobromide, has been shown to inhibit the growth of melanoma cell lines . This suggests that 2,6-Dihydroxybenzylamine hydrobromide might have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 3,4-Dihydroxybenzylamine, have been used in the synthesis of poly [3,4-dihydroxybenzylamine] (PDHBA) by oxidative polymerization . This suggests that 2,6-Dihydroxybenzylamine hydrobromide may also participate in similar reactions.
Cellular Effects
It is worth noting that similar compounds have been shown to inhibit the growth of melanoma cell lines . This suggests that 2,6-Dihydroxybenzylamine hydrobromide may also have potential effects on cell function and cellular processes.
Molecular Mechanism
It is known that similar compounds, such as 3,4-Dihydroxybenzylamine, can inhibit DNA polymerase activity in melanoma cells . This suggests that 2,6-Dihydroxybenzylamine hydrobromide may also interact with biomolecules and exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that similar compounds, such as 2-Hydroxybenzylamine, have been shown to be safe and well-tolerated in healthy human volunteers .
Dosage Effects in Animal Models
It is known that similar compounds, such as 3,4-Dihydroxybenzylamine, have been shown to increase the lifespan of mice at different dosages .
Metabolic Pathways
It is known that similar compounds, such as 3,4-Dihydroxybenzylamine, can be involved in the metabolism of endogenous and exogenous substances .
Transport and Distribution
It is known that similar compounds, such as 2-Hydroxybenzylamine, are orally available and can cross the blood-brain barrier .
Subcellular Localization
It is known that similar compounds, such as 2-Hydroxybenzylamine, are orally available and can cross the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)benzene-1,3-diol hydrobromide typically involves the reaction of 2-(aminomethyl)benzene-1,3-diol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The process may involve the use of solvents such as ethanol or water, and the reaction temperature is usually maintained at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)benzene-1,3-diol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted benzene derivatives with different functional groups.
Scientific Research Applications
2-(aminomethyl)benzene-1,3-diol hydrobromide is utilized in a wide range of scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-(aminomethyl)benzene-1,3-diol hydrobromide: Similar structure but with the aminomethyl group at a different position.
3-(aminomethyl)-1,2-benzenediol hydrobromide: Another positional isomer with different chemical properties
Uniqueness
2-(aminomethyl)benzene-1,3-diol hydrobromide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
2-(aminomethyl)benzene-1,3-diol;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.BrH/c8-4-5-6(9)2-1-3-7(5)10;/h1-3,9-10H,4,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJZFDQOAZWLTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CN)O.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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